molecular formula C12H13NO2 B15325953 6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one

6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one

Cat. No.: B15325953
M. Wt: 203.24 g/mol
InChI Key: ODSWKHSNOFSSOF-UHFFFAOYSA-N
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Description

6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one is a complex organic compound with a unique structure that includes a naphthalene ring fused to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable naphthalene derivative with an azetidine precursor under controlled conditions. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce fully saturated derivatives of the original compound .

Scientific Research Applications

6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6-methoxy-2a,3,4,8b-tetrahydro-1H-naphtho[1,2-b]azet-2-one

InChI

InChI=1S/C12H13NO2/c1-15-8-3-5-9-7(6-8)2-4-10-11(9)13-12(10)14/h3,5-6,10-11H,2,4H2,1H3,(H,13,14)

InChI Key

ODSWKHSNOFSSOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CC2)C(=O)N3

Origin of Product

United States

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